1H-Indole-5-carboximidamide

説明

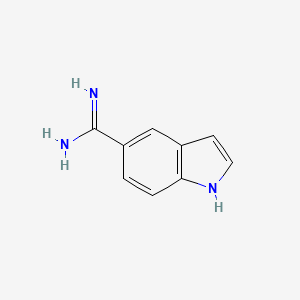

1H-Indole-5-carboximidamide is a small molecule . It is also known as 2-(3-Methylphenyl)-1H-Indole-5-Carboximidamide . It belongs to the class of organic compounds known as 2-phenylindoles, which are indoles substituted at the 2-position with a phenyl group .

Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, 1H-indol-5-ylamine is used as a starting material, which is then converted to diazonium salt. This salt is used for the synthesis of new azo dyes by coupling with salicylaldehyde, o-cresol, and phenol .Molecular Structure Analysis

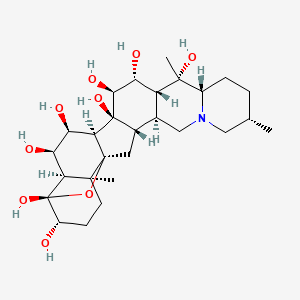

The molecular formula of 1H-Indole-5-carboximidamide is C9H9N3 . Its average mass is 159.188 Da and its monoisotopic mass is 159.079651 Da .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

1H-Indole-5-carboximidamide has a density of 1.3±0.1 g/cm3, a boiling point of 364.6±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 45.8±0.5 cm3, a polar surface area of 66 Å2, and a molar volume of 118.6±7.0 cm3 .科学的研究の応用

Antiviral Activity

Indole derivatives, including 1H-Indole-5-carboximidamide, have been found to possess significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . The indole scaffold is a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine, which are used for the treatment of various types of cancer .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . The indole nucleus in these compounds contributes to their antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . These compounds can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . These compounds can help regulate blood glucose levels, making them potential candidates for the treatment of diabetes .

Safety and Hazards

作用機序

Target of Action

The primary target of 1H-Indole-5-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1H-Indole-5-carboximidamide.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-Indole-5-carboximidamide may influence a broad range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 1H-Indole-5-carboximidamide could have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1H-indole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUPWONEWDTPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5-carboximidamide | |

CAS RN |

71889-75-3 | |

| Record name | 5-Amidinoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)